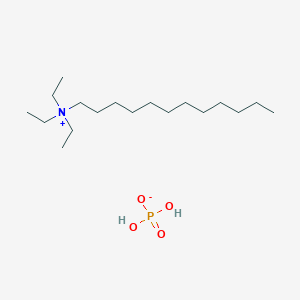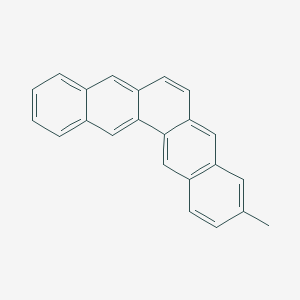
(2-Methyl-9-oxo-9H-xanthen-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-9-oxo-9H-xanthen-4-yl)acetic acid is a chemical compound with the molecular formula C16H12O4 It is known for its unique structure, which includes a xanthene core substituted with a methyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-9-oxo-9H-xanthen-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylxanthone with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-9-oxo-9H-xanthen-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetic acid moiety can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2-Methyl-9-oxo-9H-xanthen-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antitumor properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for cancer treatment.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism by which (2-Methyl-9-oxo-9H-xanthen-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-oxo-9H-xanthene-4-acetic acid: A closely related compound with similar structural features.
2-(7-formyl-5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetic acid: Another derivative with modifications at different positions on the xanthene core.
Uniqueness
(2-Methyl-9-oxo-9H-xanthen-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
117570-45-3 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
2-(2-methyl-9-oxoxanthen-4-yl)acetic acid |
InChI |
InChI=1S/C16H12O4/c1-9-6-10(8-14(17)18)16-12(7-9)15(19)11-4-2-3-5-13(11)20-16/h2-7H,8H2,1H3,(H,17,18) |
InChI-Schlüssel |
FRHHWSWBARLWQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3O2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
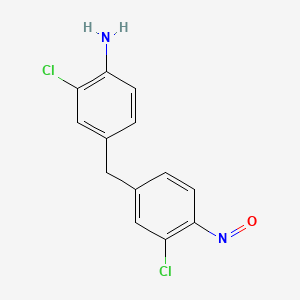
![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
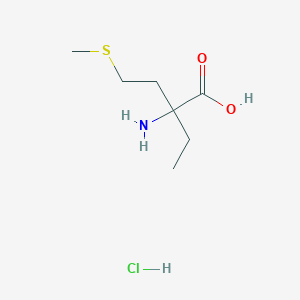
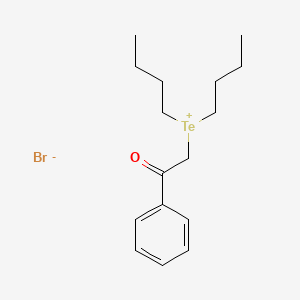


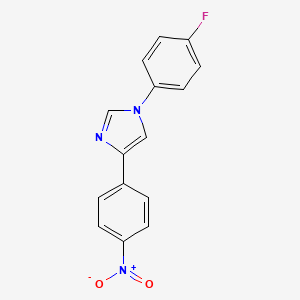
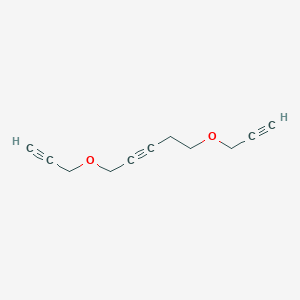
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
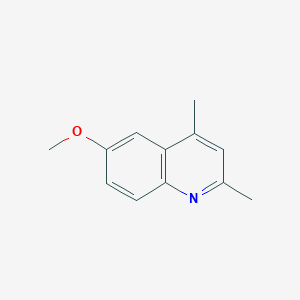
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
